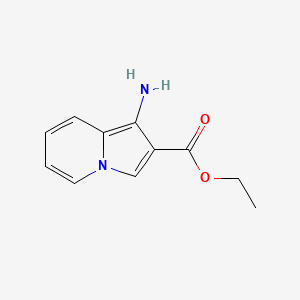

![molecular formula C11H12N2O3 B577608 Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1220039-84-8](/img/structure/B577608.png)

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound that falls under the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR, 1H- and 13C-NMR, and mass spectral data . The molecular structure can also be calculated using density functional theory (DFT) and compared with the x-ray diffraction value .Chemical Reactions Analysis

The chemical reactions involving this compound can be categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The molecular weight of the compound is 148.16 g/mol . It has a topological polar surface area of 26.5 Ų and a complexity of 140 .Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its importance in organic chemistry and medicinal chemistry research. For instance, it has been utilized in the creation of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and other fused systems, showcasing its versatility in constructing complex molecular architectures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anti-viral Research

In the domain of antiviral research, derivatives of this compound have been synthesized and evaluated for their efficacy against hepatitis B virus (HBV). A study highlighted the anti-HBV activity of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, identifying compounds with significant inhibitory effects on HBV DNA replication (Chen et al., 2011).

Heterocyclic Chemistry

The compound's utility extends to the broader field of heterocyclic chemistry, where it is involved in the synthesis of novel heterocyclic frameworks. Studies have explored the synthesis of various imidazo and pyrazolo derivatives, contributing to the rich diversity of heterocyclic compounds and their potential applications in drug development and other areas of chemical research (Ehler, Robins, & Meyer, 1977).

Chemical Modifications and Reactivity

Research also delves into chemical reactions and modifications involving this compound, providing insights into its reactivity and potential for creating novel compounds. This includes investigations into its behavior under various chemical conditions, such as nitration, and its use as a building block in synthesizing new chemical entities with potential biological activities (Teulade et al., 1982).

Mechanism of Action

Target of Action

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, also known as 6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues exhibit anti-tuberculosis activity . The mechanism of action of these compounds typically involves interaction with specific targets in the tuberculosis bacteria, leading to inhibition of bacterial growth .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to exhibit anti-tuberculosis activity . This suggests that they may interact with biochemical pathways related to the survival and replication of tuberculosis bacteria.

Pharmacokinetics

One study reported that a related compound showed good microsomal stability , which could suggest favorable pharmacokinetic properties for this compound.

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to show significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) . This suggests that this compound may have similar effects.

Action Environment

Therefore, these factors could potentially influence the action of this compound .

properties

IUPAC Name |

ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-10-5-4-8(15-2)7-13(9)10/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOFFRLWOOPFIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)

![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)